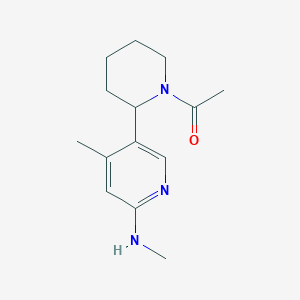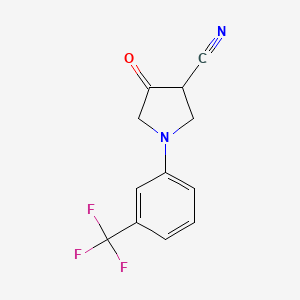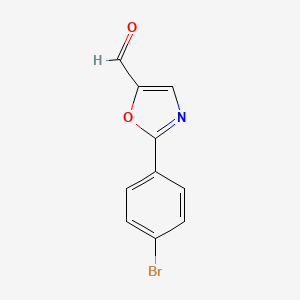
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of new pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines . This method is efficient and straightforward, allowing for the incorporation of the NH2 group directly into the pyrazole ring. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, would likely apply.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone: This compound has a similar structure but features an imidazole ring instead of a pyrazole ring.
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-5-yl)methanone: This is a positional isomer with the amino group located at a different position on the pyrazole ring.
Uniqueness
The uniqueness of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its ability to act as a versatile scaffold for the development of new compounds makes it particularly valuable in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C8H12N4O |
|---|---|
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
(3-aminopyrrolidin-1-yl)-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C8H12N4O/c9-6-2-4-12(5-6)8(13)7-1-3-10-11-7/h1,3,6H,2,4-5,9H2,(H,10,11) |
Clé InChI |
PBTZZMOSROKNBN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)C(=O)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B11810697.png)






![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)




